Cas no 2227769-67-5 ((2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol)

(2S)-1-(5-Fluoro-2-methoxy-4-methylphenyl)propan-2-ol is a chiral aromatic alcohol featuring a fluorine-substituted phenyl ring with methoxy and methyl substituents. The (2S)-configuration confers stereoselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The fluoro and methoxy groups enhance electronic properties, influencing reactivity and binding interactions in medicinal chemistry. Its structural rigidity and defined stereochemistry improve selectivity in catalytic processes or drug design. The compound’s purity and stability under standard conditions ensure reproducibility in research. Suitable for use as an intermediate in fine chemical synthesis, it offers precise control over molecular architecture, particularly in the development of bioactive molecules or advanced materials.
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol structure
2227769-67-5 structure
Product name:(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
CAS No:2227769-67-5
MF:C11H15FO2
MW:198.234007120132
CID:5881703
PubChem ID:165883296

(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
    • EN300-1998535
    • 2227769-67-5
    • Inchi: 1S/C11H15FO2/c1-7-4-11(14-3)9(5-8(2)13)6-10(7)12/h4,6,8,13H,5H2,1-3H3/t8-/m0/s1
    • InChI Key: KAUBWDNFVRSAII-QMMMGPOBSA-N
    • SMILES: FC1C(C)=CC(=C(C=1)C[C@H](C)O)OC

Computed Properties

  • Exact Mass: 198.10560788g/mol
  • Monoisotopic Mass: 198.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998535-10.0g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
10g
$8357.0 2023-05-26
Enamine
EN300-1998535-0.05g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
0.05g
$1632.0 2023-09-16
Enamine
EN300-1998535-1.0g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
1g
$1944.0 2023-05-26
Enamine
EN300-1998535-10g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
10g
$8357.0 2023-09-16
Enamine
EN300-1998535-2.5g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
2.5g
$3809.0 2023-09-16
Enamine
EN300-1998535-0.25g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
0.25g
$1789.0 2023-09-16
Enamine
EN300-1998535-5.0g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
5g
$5635.0 2023-05-26
Enamine
EN300-1998535-0.1g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
0.1g
$1711.0 2023-09-16
Enamine
EN300-1998535-0.5g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
0.5g
$1866.0 2023-09-16
Enamine
EN300-1998535-1g
(2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol
2227769-67-5
1g
$1944.0 2023-09-16

Additional information on (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol

The Compound CAS No. 2227769-67-5: (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol

The compound with CAS No. 2227769-67-5, commonly referred to as (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile properties. The (S)-configuration at the second carbon of the propanol backbone, combined with the substituted phenyl group, makes this compound a valuable subject in medicinal chemistry, material science, and biotechnology.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol. Researchers have employed asymmetric catalysis and enantioselective reactions to achieve high optical purity, which is crucial for its application in chiral recognition and asymmetric catalysis. The presence of a fluorine atom at the 5-position of the phenyl ring introduces unique electronic effects, enhancing the molecule's reactivity and stability under various conditions.

One of the most promising applications of this compound lies in its potential as a chiral auxiliary in organic synthesis. The methoxy group at the 2-position of the phenyl ring provides additional electronic modulation, while the methyl group at the 4-position contributes to steric effects. These features make it an ideal candidate for constructing complex molecular architectures with high precision. Recent studies have demonstrated its utility in synthesizing bioactive molecules, including pharmaceutical agents and agrochemicals.

In addition to its synthetic applications, (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol has shown remarkable properties in material science. Its ability to form stable supramolecular assemblies has been exploited in the development of advanced materials such as stimuli-responsive polymers and self-healing materials. The stereochemistry of the molecule plays a critical role in determining these properties, making it a valuable tool for designing next-generation materials.

From a biological perspective, this compound has exhibited interesting interactions with biomolecules. Studies have shown that it can act as a ligand for certain enzymes and receptors, suggesting its potential role in drug discovery. The fluorine atom at the 5-position enhances its bioavailability, while the methoxy group contributes to its solubility and permeability across biological membranes.

Recent research has also explored the use of (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-ol in green chemistry applications. Its ability to catalyze reactions under mild conditions makes it an eco-friendly alternative to traditional catalysts. This aligns with the growing demand for sustainable chemical processes in industries ranging from pharmaceuticals to agriculture.

In conclusion, (2S)-1-(5-fluoro-2-methoxy-4-methylphenyl)propan-2

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